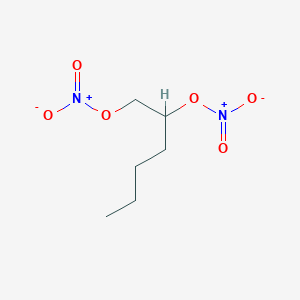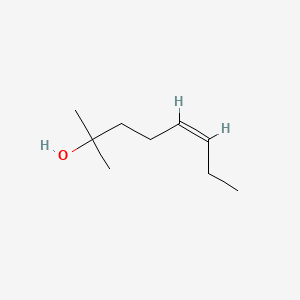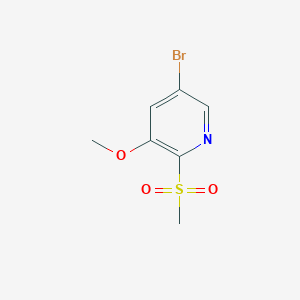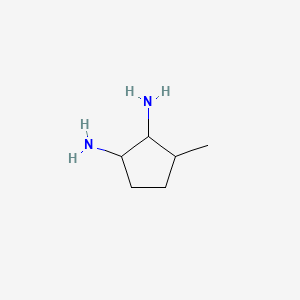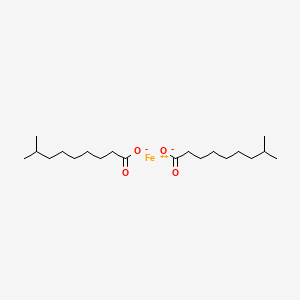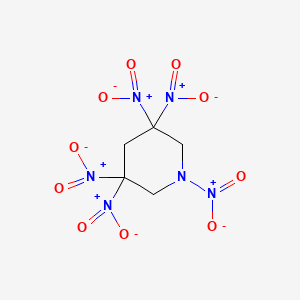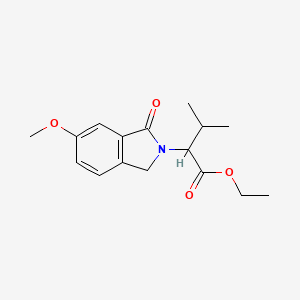
Ethyl 2-(6-methoxy-1-oxoisoindolin-2-yl)-3-methylbutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(6-methoxy-1-oxoisoindolin-2-yl)-3-methylbutanoate is a chemical compound with a complex structure that includes an isoindolinone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(6-methoxy-1-oxoisoindolin-2-yl)-3-methylbutanoate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the isoindolinone core and the subsequent esterification to introduce the ethyl group. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(6-methoxy-1-oxoisoindolin-2-yl)-3-methylbutanoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Aplicaciones Científicas De Investigación
Ethyl 2-(6-methoxy-1-oxoisoindolin-2-yl)-3-methylbutanoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study biological processes and interactions.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl 2-(6-methoxy-1-oxoisoindolin-2-yl)-3-methylbutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact pathways and targets depend on the specific application and context.
Comparación Con Compuestos Similares
Ethyl 2-(6-methoxy-1-oxoisoindolin-2-yl)-3-methylbutanoate can be compared with other similar compounds, such as:
- Ethyl 2-(6-methoxy-1-oxoisoindolin-2-yl)-3-methylpropanoate
- Ethyl 2-(6-methoxy-1-oxoisoindolin-2-yl)-3-methylpentanoate
These compounds share a similar core structure but differ in the length and branching of the side chains. The differences in structure can lead to variations in their chemical properties, reactivity, and applications.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool for researchers and industry professionals alike. Further studies and applications will continue to uncover its full potential and benefits.
Propiedades
Fórmula molecular |
C16H21NO4 |
|---|---|
Peso molecular |
291.34 g/mol |
Nombre IUPAC |
ethyl 2-(5-methoxy-3-oxo-1H-isoindol-2-yl)-3-methylbutanoate |
InChI |
InChI=1S/C16H21NO4/c1-5-21-16(19)14(10(2)3)17-9-11-6-7-12(20-4)8-13(11)15(17)18/h6-8,10,14H,5,9H2,1-4H3 |
Clave InChI |
MWZBBMKWNOUVAL-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C(C)C)N1CC2=C(C1=O)C=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


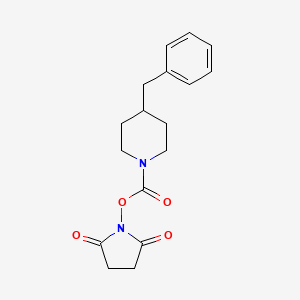

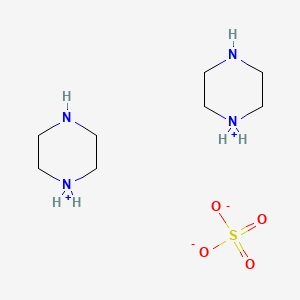
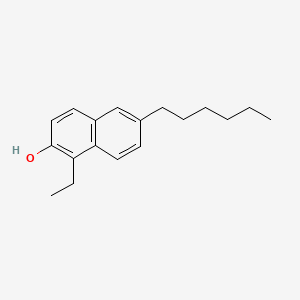
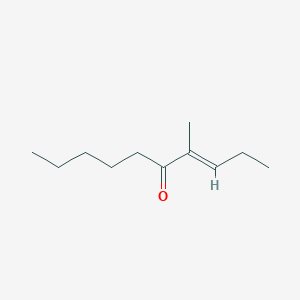
![(3R,3aR,6S,6aS)-6-chloro-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-ol](/img/structure/B12652231.png)
